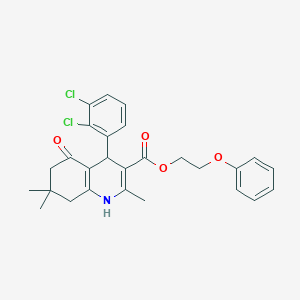![molecular formula C21H21ClN2O B494449 11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 82408-06-8](/img/structure/B494449.png)
11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and muscle relaxant properties . This particular compound is structurally characterized by a benzene ring fused to a diazepine ring, with a chlorine atom attached to the phenyl ring.
Vorbereitungsmethoden
The synthesis of benzodiazepines, including 11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, typically involves the cyclization of aminobenzophenones. One common method is the continuous flow synthesis, which allows for efficient production of benzodiazepines . This method involves a combination of a nucleophilic aromatic substitution (S_NAr) reaction to produce a nitrodiarylamine intermediate, followed by reduction of the nitro group and subsequent cyclocondensation .
Analyse Chemischer Reaktionen
Benzodiazepines, including 11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, undergo various chemical reactions such as oxidation, reduction, and substitution . Common reagents used in these reactions include bromoacetyl chloride for acylation and ammonia for cyclization . The major products formed from these reactions are typically other benzodiazepine derivatives with different substituents on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Benzodiazepines are widely used for their anxiolytic and hypnotic properties . They are also used in the treatment of various mental disorders such as schizophrenia and anxiety . Additionally, benzodiazepines have been studied for their potential antiproliferative effects against cellular tumors .
Wirkmechanismus
The mechanism of action of benzodiazepines involves the enhancement of gamma-aminobutyric acid (GABA) receptor responses . This leads to an increase in the opening frequency of GABA-activated chloride channels, resulting in a calming effect on the nervous system . The molecular targets of benzodiazepines are primarily the GABA-A receptors, which play a crucial role in mediating their pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include diazepam, fludiazepam, nordazepam, nitrazepam, clonazepam, and oxazepam . These compounds share the benzodiazepine core structure but differ in their substituents, which can affect their pharmacological properties. For example, clonazepam is known for its use in treating seizures and panic disorders , while diazepam is commonly used for its anxiolytic and muscle relaxant effects .
Eigenschaften
CAS-Nummer |
82408-06-8 |
|---|---|
Molekularformel |
C21H21ClN2O |
Molekulargewicht |
352.9g/mol |
IUPAC-Name |
6-(2-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C21H21ClN2O/c1-21(2)11-17-19(18(25)12-21)20(13-7-3-4-8-14(13)22)24-16-10-6-5-9-15(16)23-17/h3-10,20,23-24H,11-12H2,1-2H3 |
InChI-Schlüssel |
JNFHSCFXVNXKOA-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4Cl)C(=O)C1)C |
Kanonische SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4Cl)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethyl-4-{[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B494366.png)
![(4E)-2-(4-iodophenyl)-5-methyl-4-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B494368.png)







![Isopropyl 2-({[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B494383.png)

![Methyl 2-({[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B494385.png)

![5-(4-bromophenyl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B494388.png)
